3-(Thiophen-2-yl)-5-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
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Description
3-(Thiophen-2-yl)-5-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H12F3N3O4S2 and its molecular weight is 431.4. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
The synthesis and evaluation of novel azetidinones, including compounds structurally related to the specified chemical, have demonstrated significant antibacterial and antifungal activities. These compounds, through facile condensation and cyclocondensation reactions, offer promising leads for the development of new antimicrobial agents (Prajapati & Thakur, 2014).
Anticancer Applications
Research into substituted 1,3,4-oxadiazolyl tetrahydropyridines has highlighted the potential of these compounds as anticancer agents. The structural modifications in these compounds have been associated with anti-inflammatory and anticancer activities, offering insights into the development of new therapeutic options (Redda & Gangapuram, 2007).
Antitubercular Agents
Novel sulfonyl derivatives, including those with structures related to the specified compound, have shown significant antibacterial and antifungal activities, with some compounds exhibiting excellent antitubercular properties against Mycobacterium tuberculosis H37Rv. These findings support the potential use of these compounds in treating tuberculosis (Kumar, Prasad, & Chandrashekar, 2013).
Antioxidant Activities
Derivatives designed by pairing heterocycles with indole and thiophene have been investigated for their antioxidant activities, particularly against ABTS (2,2′-azinobis (3-ethylbenzothiazoline-6-sulfonic acid) inhibitors, showcasing the importance of structural modification in enhancing biological activity. Candidate compounds have demonstrated higher antioxidant activity than ascorbic acid, suggesting their potential as effective antioxidants (Aziz et al., 2021).
Mechanism of Action in Plant Protection
Sulfone derivatives containing 1,3,4-oxadiazole moieties have indicated good antibacterial activities against rice bacterial leaf blight, showcasing their potential in agricultural applications. These compounds not only inhibit bacterial growth but also enhance plant resistance against diseases, highlighting their dual function in crop protection (Shi et al., 2015).
Properties
IUPAC Name |
3-thiophen-2-yl-5-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O4S2/c17-16(18,19)25-11-3-5-12(6-4-11)28(23,24)22-8-10(9-22)15-20-14(21-26-15)13-2-1-7-27-13/h1-7,10H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPHQTYAJGDSKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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